molecular formula C10H16O2 B14640164 7-Methyl-3-methylideneoct-6-enoic acid CAS No. 55050-39-0

7-Methyl-3-methylideneoct-6-enoic acid

Cat. No.: B14640164
CAS No.: 55050-39-0
M. Wt: 168.23 g/mol
InChI Key: GKRNNXDOZSNAQQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-methylideneoct-6-enoic acid can be achieved through several synthetic routes. One common method involves the use of Grignard reagents, where a suitable alkyl halide is reacted with magnesium to form the Grignard reagent, which is then reacted with an appropriate ester to yield the desired acid . Another method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters is crucial in achieving efficient production at an industrial scale .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3-methylideneoct-6-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Methyl-3-methylideneoct-6-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Methyl-3-methylideneoct-6-enoic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes, modulating their activity and influencing metabolic pathways. The presence of the methylidene group allows for unique interactions with biological molecules, potentially leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, including the presence of both a methylidene and a methyl group on the oct-6-enoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

55050-39-0

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

7-methyl-3-methylideneoct-6-enoic acid

InChI

InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5H,3-4,6-7H2,1-2H3,(H,11,12)

InChI Key

GKRNNXDOZSNAQQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=C)CC(=O)O)C

Origin of Product

United States

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